molecular formula C13H19NO4S3 B14375329 N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid CAS No. 89388-48-7

N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid

Katalognummer: B14375329
CAS-Nummer: 89388-48-7
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: AXXGTAJSJYDZQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dithiolan ring and a butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-butylphenylamine with 1,3-dithiolane-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-butylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-butylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring and the imine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfuric acid counterion may also contribute to the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-butylphenyl)-1,3-dithiolan-2-thione
  • N-(4-butylphenyl)-1,3-dithiolane-2-amine
  • N-(4-butylphenyl)-1,3-dithiolan-2-ol

Uniqueness

N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid stands out due to its unique combination of a dithiolan ring and an imine group, which imparts distinct chemical reactivity and potential applications. The presence of sulfuric acid as a counterion further enhances its solubility and stability in various solvents, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89388-48-7

Molekularformel

C13H19NO4S3

Molekulargewicht

349.5 g/mol

IUPAC-Name

N-(4-butylphenyl)-1,3-dithiolan-2-imine;sulfuric acid

InChI

InChI=1S/C13H17NS2.H2O4S/c1-2-3-4-11-5-7-12(8-6-11)14-13-15-9-10-16-13;1-5(2,3)4/h5-8H,2-4,9-10H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

AXXGTAJSJYDZQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.